Thiacloprid-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

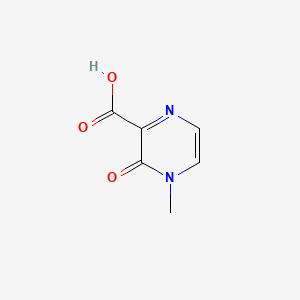

Thiacloprid-d4 is a deuterated form of thiacloprid, a neonicotinoid insecticide. It is primarily used as an internal standard for the quantification of thiacloprid in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, which helps in distinguishing it from non-deuterated thiacloprid during analysis .

Wirkmechanismus

Target of Action

Thiacloprid-d4, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

This compound interacts with its targets by stimulating the nicotinic acetylcholine receptors, which leads to the disruption of the insect’s nervous system . This interaction results in overstimulation of the nervous system, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the nervous system of insects. By stimulating the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of these receptors, affecting the transmission of nerve impulses . Microbial systems release the cyano group of Thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy Thiacloprid. 4-hydroxy Thiacloprid is rapidly converted into 4-keto-imeni Thiacloprid by the decyanotation process .

Result of Action

The primary result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and eventual death . This makes this compound an effective insecticide for controlling a variety of sucking and chewing insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the European Food Safety Authority identified concerns related to groundwater contamination and toxicity for reproduction as Thiacloprid is likely to damage fertility and the unborn child . Therefore, the use and application of this compound should be carefully managed to minimize environmental impact and potential harm to non-target organisms .

Biochemische Analyse

Biochemical Properties

Thiacloprid-d4, like Thiacloprid, is an antagonist of nicotinic acetylcholine receptors (nAChRs), with an IC50 of 2.7 nM for the Drosophila melanogaster enzyme . This interaction with nAChRs is key to its insecticidal activity.

Cellular Effects

This compound’s effects on cells are primarily through its interaction with nAChRs. By antagonizing these receptors, it disrupts normal cellular signaling, leading to paralysis and death in insects .

Molecular Mechanism

The molecular mechanism of this compound involves binding to nAChRs, inhibiting the action of acetylcholine, a neurotransmitter. This inhibition disrupts nerve signals, leading to the insecticidal effects .

Temporal Effects in Laboratory Settings

Thiacloprid, the non-deuterated form, is known to be resistant to hydrolysis and photolysis , suggesting that this compound may have similar stability.

Dosage Effects in Animal Models

Thiacloprid is known to be toxic to mice at a dose of 28 mg/kg , suggesting that this compound may have similar toxicity at high doses.

Metabolic Pathways

Microbial systems are known to metabolize Thiacloprid by releasing the cyano group and oxidizing the hydroxyl group to generate 4-hydroxy Thiacloprid . It is likely that this compound undergoes similar metabolic transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiacloprid-d4 involves the incorporation of deuterium atoms into the thiacloprid molecule. One common method is the deuteration of the thiazolidin ring in thiacloprid. This can be achieved by using deuterated reagents and solvents during the synthesis process . The reaction conditions typically involve heating the reactants in the presence of a deuterated solvent, such as deuterated methanol, to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The synthesized this compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Reaktionstypen

Thiacloprid-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile oder Elektrophile, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone und verschiedene substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Thiacloprid-d4 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt, darunter:

Analytische Chemie: Es dient als interner Standard für die Quantifizierung von Thiacloprid in Umwelt- und biologischen Proben mithilfe von GC-MS- und LC-MS-Techniken.

Landwirtschaftliche Forschung: Die Verbindung wird verwendet, um die Wirksamkeit und die Auswirkungen von Thiacloprid als Insektizid auf die Umwelt zu untersuchen.

Wirkmechanismus

This compound wirkt, wie sein nicht-deuteriertes Gegenstück, als Antagonist von nikotinergen Acetylcholinrezeptoren (nAChRs) bei Insekten . Durch die Bindung an diese Rezeptoren stört es die normale Funktion des Nervensystems des Insekts, was zu Lähmung und Tod führt . Zu den molekularen Zielstrukturen gehören die nAChRs, und die beteiligten Signalwege sind mit der Hemmung der Acetylcholin-Signalübertragung verbunden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imidacloprid: Ein weiteres Neonicotinoid-Insektizid mit einem ähnlichen Wirkmechanismus.

Thiamethoxam: Ein Neonicotinoid-Insektizid, das für ähnliche Zwecke eingesetzt wird.

Acetamiprid: Eine weitere Verbindung aus derselben Klasse mit ähnlichen Anwendungen.

Einzigartigkeit von Thiacloprid-d4

This compound ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für analytische Anwendungen macht. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-deuteriertem Thiacloprid in komplexen Proben .

Eigenschaften

CAS-Nummer |

1793071-39-2 |

|---|---|

Molekularformel |

C10H9ClN4S |

Molekulargewicht |

256.75 g/mol |

IUPAC-Name |

[3-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterio-1,3-thiazolidin-2-ylidene]cyanamide |

InChI |

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2/i3D2,4D2 |

InChI-Schlüssel |

HOKKPVIRMVDYPB-KHORGVISSA-N |

SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |

Isomerische SMILES |

[2H]C1(C(SC(=NC#N)N1CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |

Kanonische SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |

Synonyme |

Thiacloprid-d4; [N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide-d4; [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide; Bariard-d4; Biscaya; Calypso-d4; Calypso (pesticide)-d4; Calypso 70WG-d4; Calypso |

Herkunft des Produkts |

United States |

Q1: What is Thiacloprid-d4 and why was it used in this study?

A1: this compound is a deuterated form of the neonicotinoid insecticide Thiacloprid. It is commonly employed as an internal standard in analytical chemistry, particularly in mass spectrometry.

Q2: How does the use of this compound contribute to the reliability of the study's findings?

A2: The use of this compound as an internal standard contributes significantly to the reliability of the study's findings [] in several ways:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571409.png)

![4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile](/img/structure/B571416.png)

![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)

![[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B571420.png)

![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)